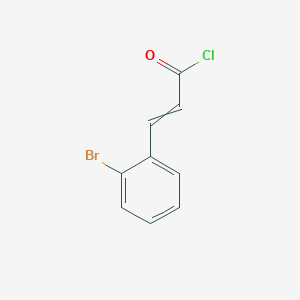

3-(2-Bromophenyl)acryloyl chloride

Description

3-(2-Bromophenyl)acryloyl chloride is a halogenated acryloyl chloride derivative characterized by a bromine atom at the ortho position of the phenyl ring attached to the α,β-unsaturated carbonyl system. This compound is a reactive acylating agent widely used in organic synthesis, particularly for introducing acryloyl functionalities into target molecules. Its structure combines the electrophilic reactivity of the acryloyl chloride group with the steric and electronic effects of the ortho-bromophenyl substituent, making it distinct from simpler acryloyl chlorides like acryloyl chloride (CAS 814-68-6) .

Key properties include:

- Molecular formula: C₉H₆BrClO

- Reactivity: High due to the electron-withdrawing bromine and the conjugated double bond.

- Applications: Intermediate in synthesizing pharmaceuticals, agrochemicals, and polymers.

Properties

IUPAC Name |

3-(2-bromophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYOGIMOIFDSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(2-Bromophenyl)acryloyl chloride is widely used in scientific research due to its versatility:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological processes.

Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.

Industry: The compound is used in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nature of the bromine and acryloyl groups makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Arylacryloyl Chlorides

The position and nature of substituents on the phenyl ring significantly influence reactivity, stability, and application. Below is a comparative analysis (Table 1):

Table 1: Comparison of Aryl-Substituted Acryloyl Chlorides

Key Observations :

- Steric Effects : The ortho-bromine in this compound imposes steric hindrance, slowing nucleophilic attack compared to its para-bromo analog .

- Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, while electron-donating groups (e.g., -OH) reduce it .

- Heterocyclic vs. Aromatic Substituents : Furyl and naphthyl groups alter solubility and steric profiles, expanding utility in specialized syntheses .

Comparison with Non-Acryloyl Chloride Analogs

3-(3-Bromophenyl)propanoyl Chloride

Unique Challenges for this compound :

- Steric hindrance from the ortho-Br may necessitate longer reaction times or elevated temperatures.

Preparation Methods

Direct Bromination of Precursors Followed by Chlorination

This method involves initial bromination of a suitable phenyl precursor, followed by acylation to introduce the acryloyl chloride moiety. The process typically includes:

Step 1: Bromination of 2-Phenylacrylic Acid Derivatives

Bromination is performed using elemental bromine in the presence of catalysts such as iron(III) chloride or iron(III) bromide. The reaction is conducted at low temperatures (15-20°C) to control regioselectivity and prevent over-bromination. The process yields 2-bromophenyl derivatives with high purity (>97%).Step 2: Conversion to Acid Chloride

The brominated phenylacrylic acid derivatives are then reacted with chlorinating agents such as thionyl chloride or oxalyl chloride under reflux conditions. This step transforms the acid into the corresponding acyl chloride with high efficiency (>98%). The reaction is typically performed at 65°C, with excess chlorinating reagent to ensure complete conversion.

Preparation via Halogenated Intermediates and Subsequent Acylation

An alternative approach involves synthesizing halogenated intermediates, which are then acylated:

Step 1: Synthesis of Halogenated Phenyl Intermediates

Starting from phenyl compounds, selective halogenation at the ortho position is achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of radical initiators like AIBN. This method offers regioselectivity and high yields (over 95%).Step 2: Formation of Acryloyl Chloride

The halogenated intermediates undergo acylation with suitable acyl chlorides or via direct chlorination of the corresponding acid derivatives. The process involves refluxing with thionyl chloride or phosphorus oxychloride, often in inert solvents such as dichloromethane or toluene.

Chlorination of Acyl Precursors Using Phosphorus Oxychloride or Thionyl Chloride

This method emphasizes the chlorination of pre-formed acyl intermediates:

- Procedure:

The precursor, such as 3-(2-bromophenyl)acrylic acid or its derivatives, is reacted with chlorinating agents like phosphorus oxychloride or thionyl chloride at reflux temperatures (around 65°C). The reaction is monitored for gas evolution, indicating successful chlorination. The crude product is purified by distillation or vacuum degassing to yield high-purity acyl chloride.

Use of Catalysts and Solvent Systems

Catalysts such as copper(I) halides (CuCl, CuBr, CuI) are employed to facilitate halogenation, especially when dealing with less reactive substrates. Ligands like N,N'-dimethylethylenediamine enhance catalytic efficiency. Solvent choice (dichloromethane, toluene, or chlorobenzene) influences reaction rate and selectivity.

Data Summary Table

| Method | Starting Material | Halogenation Agent | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacrylic acid derivative | Bromine (Br₂) | Thionyl chloride | None (in situ) | 15-20°C, 8 hrs bromination; 65°C, 5 hrs chlorination | >98 | High purity, scalable |

| 2 | Halogenated phenyl intermediate | NBS/NCS | Thionyl chloride | Dichloromethane | Reflux, 4-6 hrs | 95+ | Regioselective halogenation |

| 3 | Phenylacrylic acid derivative | PCl₃, PCl₅, POCl₃ | None | Toluene, dichloromethane | Reflux, 18-22 hrs | 94-96 | Suitable for large scale |

Research Findings and Optimization

Yield Optimization:

Excess chlorinating agents (15-20% excess) and controlled temperature conditions (around 65°C) are critical for maximizing yield and purity.Purity and Handling:

Post-reaction purification via vacuum distillation at low pressure (25 mbar) ensures removal of residual volatile components and improves the final product purity to over 98%.Safety Considerations: Handling of thionyl chloride and phosphorus oxychloride requires proper ventilation and protective equipment due to their corrosive and toxic nature. Use of inert solvents minimizes side reactions and facilitates purification.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(2-Bromophenyl)acryloyl chloride, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via two routes:

Acylation of acrylic acid derivatives : Reacting 2-bromocinnamic acid with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C for 4–6 hours, followed by distillation to isolate the product. Excess SOCl₂ ensures complete conversion, but prolonged heating (>60°C) risks decomposition .

Coupling reactions : Using 2-bromobenzoyl chloride with acrylate precursors in the presence of triethylamine (TEA) to neutralize HCl byproducts. TEA concentration impacts reaction kinetics—higher amounts accelerate acylation but may require careful pH monitoring to avoid side reactions .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of acryloyl group) and confirms bond angles .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 243 (C₉H₆BrClO⁺), with fragments at m/z 163 (loss of COCl) and 121 (BrC₆H₄⁺) .

Advanced Research Questions

Q. Q3. How does the 2-bromophenyl substituent influence the reactivity of acryloyl chloride in nucleophilic acyl substitutions?

Methodological Answer: The electron-withdrawing bromine atom enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative studies show:

- Reactivity Trend : this compound > 3-(4-Chlorophenyl)acryloyl chloride > benzoyl chloride.

- Kinetic Data : Second-order rate constants (k₂) with aniline:

Mechanistic Insight : Bromine’s ortho position induces steric hindrance, favoring para-attack in aromatic substitutions. This contrasts with meta-substituted analogs, where electronic effects dominate .

Q. Q4. What strategies mitigate competing side reactions (e.g., polymerization) during acryloyl chloride functionalization?

Methodological Answer:

- Temperature Control : Maintain reactions below 30°C to suppress radical-initiated polymerization .

- Inhibitors : Add 0.1–1% hydroquinone or BHT (butylated hydroxytoluene) to scavenge free radicals .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce acryloyl dimerization .

Case Study : Functionalizing with thiophene-ethylamine ():

- Without inhibitor: 40% yield (polymerization dominant).

- With 0.5% BHT: 78% yield of target amide.

Q. Q5. How can computational modeling predict biological activity of derivatives synthesized from this compound?

Methodological Answer:

- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The bromophenyl group’s hydrophobicity enhances binding to hydrophobic pockets (ΔG ≈ -9.2 kcal/mol) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀. For triazole-thione derivatives ():

Q. Q6. How do spectroscopic data resolve contradictions in reported reaction pathways for acryloyl chloride derivatives?

Methodological Answer: Discrepancies in product ratios (e.g., E vs. Z isomers) are clarified via:

- Variable Temperature NMR : Monitoring isomerization kinetics (e.g., E→Z at >80°C with Δ‡G ≈ 85 kJ/mol) .

- IR Spectroscopy : Shifts in C=O stretch (1730 cm⁻¹ for E vs. 1715 cm⁻¹ for Z) confirm configurational stability .

Example : In , conflicting reports of Friedel-Crafts vs. nucleophilic acylation dominance were resolved by tracking intermediates via LC-MS, identifying solvent polarity as the key factor .

Data Contradiction Analysis

Q. Q7. Why do some studies report divergent bioactivity for this compound derivatives?

Methodological Answer: Variability arises from:

- Assay Conditions : Differences in bacterial strain susceptibility (e.g., E. coli vs. P. aeruginosa) .

- Stereochemical Purity : Impure E/Z mixtures reduce apparent activity. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for accurate IC₅₀ determination .

- Metabolic Stability : Derivatives with ester groups show higher in vivo degradation rates, confounding in vitro results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.